molecular formula C20H14N4O3 B7786078 (3Z)-3-[(4-nitrophenyl)hydrazinylidene]-1-phenylindol-2-one

(3Z)-3-[(4-nitrophenyl)hydrazinylidene]-1-phenylindol-2-one

Cat. No.: B7786078
M. Wt: 358.3 g/mol
InChI Key: FUZYHKJJQNUUEW-QOCHGBHMSA-N
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Description

The compound with the identifier “(3Z)-3-[(4-nitrophenyl)hydrazinylidene]-1-phenylindol-2-one” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(4-nitrophenyl)hydrazinylidene]-1-phenylindol-2-one involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary, but general methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions. The preparation typically involves multiple steps, including the formation of intermediate compounds, purification, and final product isolation.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory methods, ensuring consistency and purity. This involves the use of large reactors, automated systems for monitoring and controlling reaction conditions, and stringent quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(4-nitrophenyl)hydrazinylidene]-1-phenylindol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or derivatives that have enhanced or modified properties for specific applications.

Scientific Research Applications

(3Z)-3-[(4-nitrophenyl)hydrazinylidene]-1-phenylindol-2-one has a wide range of scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of materials, chemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3Z)-3-[(4-nitrophenyl)hydrazinylidene]-1-phenylindol-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the context of its use and the specific targets involved.

Properties

IUPAC Name

(3Z)-3-[(4-nitrophenyl)hydrazinylidene]-1-phenylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-20-19(22-21-14-10-12-16(13-11-14)24(26)27)17-8-4-5-9-18(17)23(20)15-6-2-1-3-7-15/h1-13,21H/b22-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZYHKJJQNUUEW-QOCHGBHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NNC4=CC=C(C=C4)[N+](=O)[O-])C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/NC4=CC=C(C=C4)[N+](=O)[O-])/C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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